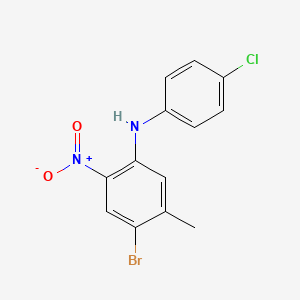

4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline

Beschreibung

4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline is a halogenated aromatic amine characterized by a bromine atom at position 4, a nitro group at position 2, a methyl group at position 5, and an N-(4-chlorophenyl) substituent. Its crystalline structure may involve multiple molecules per asymmetric unit, as observed in related brominated nitroanilines .

Eigenschaften

Molekularformel |

C13H10BrClN2O2 |

|---|---|

Molekulargewicht |

341.59 g/mol |

IUPAC-Name |

4-bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline |

InChI |

InChI=1S/C13H10BrClN2O2/c1-8-6-12(13(17(18)19)7-11(8)14)16-10-4-2-9(15)3-5-10/h2-7,16H,1H3 |

InChI-Schlüssel |

OSTKRKHXHMPCBR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1Br)[N+](=O)[O-])NC2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 4-bromo-2-methylaniline, followed by a coupling reaction with 4-chlorobenzene. The nitration step is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group. The coupling reaction can be facilitated by using a palladium-catalyzed Suzuki cross-coupling reaction, which involves the reaction of the brominated aniline with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles like amines or thiols, appropriate solvents.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or DMF.

Major Products Formed

Reduction: 4-Bromo-N-(4-chlorophenyl)-5-methyl-2-aminoaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Coupling: Complex aromatic compounds with extended conjugation.

Wissenschaftliche Forschungsanwendungen

4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Wirkmechanismus

The mechanism of action of 4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins, potentially leading to covalent modifications and changes in protein function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Halogen Effects : Replacing the 4-chlorophenyl group with a 4-bromophenyl group (as in ) increases molecular weight and polarizability, which could enhance crystallinity or intermolecular interactions.

- Electron-Donating vs. Withdrawing Groups : The methoxy group in 4MNB is electron-donating, contrasting with the electron-withdrawing nitro and chloro groups in the target compound, leading to divergent electronic environments.

Substituent Effects on Physicochemical Properties

Melting Points and Solubility:

- The target compound’s methyl and nitro groups likely increase hydrophobicity compared to analogs like 5-Bromo-4-fluoro-2-nitroaniline, which lacks bulky substituents .

Reactivity:

Spectroscopic and Computational Data

Spectroscopic Characterization:

- HRMS : High-resolution mass spectrometry confirms molecular weights of analogs (e.g., [M+H]+ = 417.0356 for a tetrazole derivative ), a method applicable to the target compound.

- NMR : Aromatic protons in the target compound would resonate downfield (δ 7.5–8.5 ppm) due to nitro and bromo groups, as seen in related chlorophenyl-nitroanilines .

Computational Insights:

- DFT studies on chlorophenyl-containing compounds (e.g., (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) reveal that electron-withdrawing groups reduce HOMO-LUMO gaps, enhancing charge-transfer properties . Similar effects are expected for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.